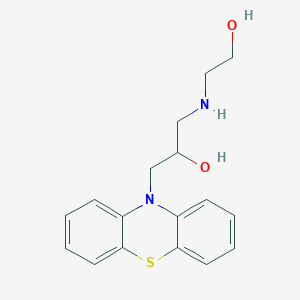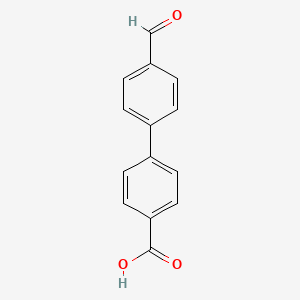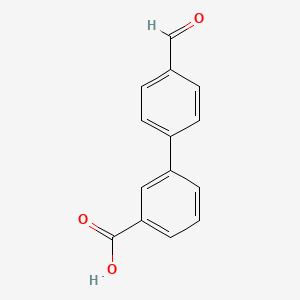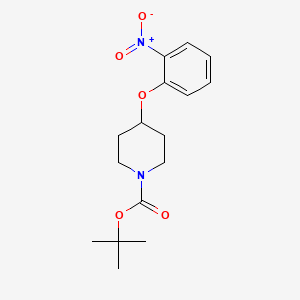
1-(2-Hydroxy-ethylamino)-3-phenothiazin-10-yl-propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxy-ethylamino)-3-phenothiazin-10-yl-propan-2-ol is a complex organic compound that belongs to the class of phenothiazine derivatives Phenothiazines are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties
準備方法
The synthesis of 1-(2-Hydroxy-ethylamino)-3-phenothiazin-10-yl-propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Phenothiazine Core: The phenothiazine core is synthesized through the cyclization of diphenylamine with sulfur.
Substitution Reaction: The phenothiazine core undergoes a substitution reaction with 3-chloropropanol to introduce the propanol group.
Amination: The resulting intermediate is then reacted with ethanolamine to form the final product, this compound.
Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
化学反応の分析
1-(2-Hydroxy-ethylamino)-3-phenothiazin-10-yl-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketones to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperatures.
科学的研究の応用
1-(2-Hydroxy-ethylamino)-3-phenothiazin-10-yl-propan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential as an antipsychotic or anti-inflammatory agent.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 1-(2-Hydroxy-ethylamino)-3-phenothiazin-10-yl-propan-2-ol involves its interaction with various molecular targets. It is believed to exert its effects by:
Binding to Receptors: The compound may bind to dopamine and serotonin receptors, modulating neurotransmitter activity.
Inhibiting Enzymes: It may inhibit enzymes involved in oxidative stress pathways, reducing cellular damage.
Modulating Ion Channels: The compound could affect ion channels, altering cellular excitability and signaling.
類似化合物との比較
1-(2-Hydroxy-ethylamino)-3-phenothiazin-10-yl-propan-2-ol can be compared with other phenothiazine derivatives such as chlorpromazine and promethazine. While all these compounds share a common phenothiazine core, they differ in their side chains and functional groups, leading to variations in their pharmacological profiles. For instance:
Chlorpromazine: Primarily used as an antipsychotic.
Promethazine: Known for its antihistaminic and antiemetic properties.
The unique combination of functional groups in this compound contributes to its distinct pharmacological and chemical properties.
特性
IUPAC Name |
1-(2-hydroxyethylamino)-3-phenothiazin-10-ylpropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c20-10-9-18-11-13(21)12-19-14-5-1-3-7-16(14)22-17-8-4-2-6-15(17)19/h1-8,13,18,20-21H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMIJVHRNQRZDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(CNCCO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642073 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B1306160.png)


![5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde](/img/structure/B1306165.png)

![2,2-Dimethylbenzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B1306168.png)



